molecular formula C18H28N4O B7178506 1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one

1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one

Cat. No.: B7178506
M. Wt: 316.4 g/mol
InChI Key: FYYKYNJGYPCJOK-UHFFFAOYSA-N
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Description

1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one is a complex organic compound that features a piperazine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. One common method involves the reaction of 1-methylpiperidine with piperazine under controlled conditions to form the core structure. The pyridine ring is then introduced through a series of coupling reactions, often using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings are known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one is unique due to its specific combination of piperazine, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-20-9-3-5-17(15-20)21-10-12-22(13-11-21)18(23)7-6-16-4-2-8-19-14-16/h2,4,8,14,17H,3,5-7,9-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYKYNJGYPCJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N2CCN(CC2)C(=O)CCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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